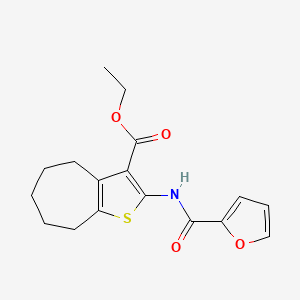
TG3-95-1
概要
説明
PMID20080612C1 化合物は、さまざまな科学分野において独特の特性と用途で知られる合成有機配位子です。 これは、有意な生物活性を示す化合物群の一部であり、薬理学的研究の対象となっています .
2. 製法
合成経路と反応条件: PMID20080612C1 の合成には、中間体の生成を含む複数の工程が含まれます。 このプロセスは通常、前駆体分子の調製から始まり、アルキル化、アシル化、環化などの化学反応を複数回行うことで最終化合物になります . 反応条件には、目的の生成物の収量と純度を確保するために、特定の溶媒、触媒、制御された温度の使用が含まれることがよくあります。
工業生産方法: 工業環境では、PMID20080612C1 の生産は、一貫性と効率を維持するために、大型反応器と自動化システムを使用してスケールアップされます。 このプロセスには、目的の用途に必要な仕様を満たすように、厳格な品質管理基準が組み込まれています .
科学的研究の応用
PMID20080612C1 は、科学研究において幅広い用途があり、以下が含まれます。
化学: 金属と錯体を形成するために配位化学における配位子として使用され、これらの錯体は触媒特性について研究されています。
生物学: 細胞プロセスとタンパク質相互作用を研究するための生化学プローブとしての可能性が調査されています。
医学: 生物活性により、さまざまな疾患の治療における治療の可能性が探られています。
作用機序
PMID20080612C1 の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物はこれらの標的に結合し、その活性を調節し、下流のシグナル伝達経路を引き起こします。 この相互作用は、標的と化合物が使用される状況に応じて、さまざまな生理学的効果をもたらす可能性があります .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of “PMID20080612C1” involves multiple steps, including the formation of intermediate compounds. The process typically begins with the preparation of a precursor molecule, which undergoes a series of chemical reactions such as alkylation, acylation, and cyclization to form the final compound . The reaction conditions often include the use of specific solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods: In an industrial setting, the production of “PMID20080612C1” is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves stringent quality control measures to ensure the compound meets the required specifications for its intended applications .
化学反応の分析
反応の種類: PMID20080612C1 は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの試薬を使用して酸化することができ、酸化誘導体の生成につながります。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して行うことができ、化合物の還元型になります。
置換: この化合物は、特定の条件下で官能基が他の基に置き換わる求核置換反応または求電子置換反応に参加することができます.
一般的な試薬と条件:
酸化: 酸性または中性媒体中の過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: ハロゲン化溶媒と炭素担持パラジウムなどの触媒。
形成される主な生成物: これらの反応から形成される主な生成物には、官能基が変更された PMID20080612C1 のさまざまな誘導体があり、これらは異なる生物活性と特性を示す可能性があります .
類似化合物との比較
PMID20080612C1 は、その構造と生物活性に基づいて、他の類似の化合物と比較されます。類似の化合物には以下が含まれます。
化合物 A: 特定の受容体に対する高い親和性で知られており、強力な生物学的効果をもたらします。
化合物 B: 類似の化学反応性を示しますが、薬物動態特性が異なります。
化合物 C: 構造的に類似していますが、異なる作用機序を持っています
PMID20080612C1 の独自性は、その特定の結合親和性とその結果として生じる生物学的効果であり、これはそのクラスの他の化合物とは異なります .
特性
IUPAC Name |
ethyl 2-(furan-2-carbonylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-2-21-17(20)14-11-7-4-3-5-9-13(11)23-16(14)18-15(19)12-8-6-10-22-12/h6,8,10H,2-5,7,9H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIMXCMXGZZKTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



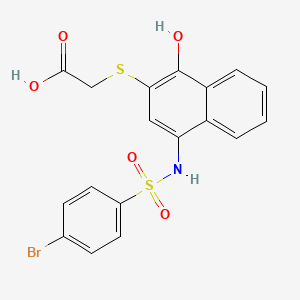

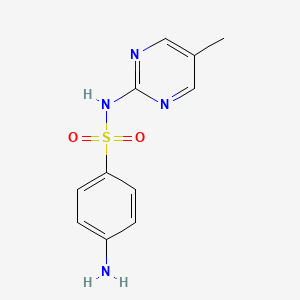
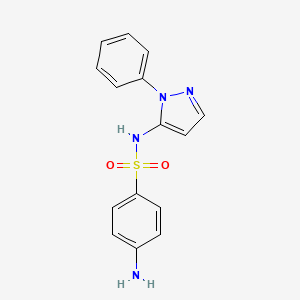
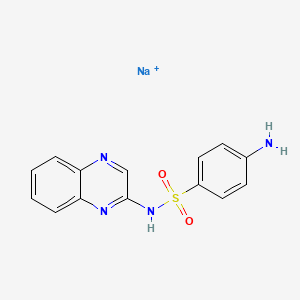

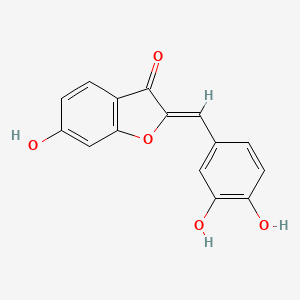
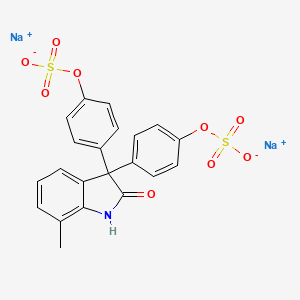
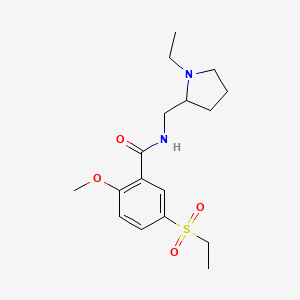
![3-[3-(3-Hydroxy-2-phenylpropanoyl)oxy-8-methyl-8-azoniabicyclo[3.2.1]octan-8-yl]propane-1-sulfonate](/img/structure/B1682714.png)
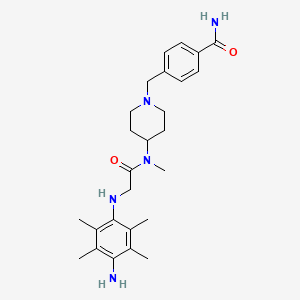
![(8S)-5-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-8-hydroxy-1-methyl-7,8-dihydro-6H-pyrrolo[3,2-c]azepin-4-one](/img/structure/B1682718.png)

